molecular formula C8H9FN2S B1401851 3-(5-Fluoropyridin-2-yl)thiazolidine CAS No. 1707358-04-0

3-(5-Fluoropyridin-2-yl)thiazolidine

Cat. No.: B1401851
CAS No.: 1707358-04-0
M. Wt: 184.24 g/mol
InChI Key: KBHUKFOLYYFCTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-2-yl)thiazolidine typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with cysteamine hydrochloride under mild conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the thiazolidine ring . The reaction can be carried out in the presence of a base such as triethylamine, and the product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-yl)thiazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(5-Fluoropyridin-2-yl)thiazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)thiazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity towards these targets. The thiazolidine ring can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity . Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoropyridin-2-yl)thiazolidine is unique due to the combination of the thiazolidine ring and the fluoropyridine moiety. This combination imparts enhanced biological activity and chemical stability compared to its individual components . The presence of the fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

3-(5-fluoropyridin-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c9-7-1-2-8(10-5-7)11-3-4-12-6-11/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHUKFOLYYFCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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